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Compound of Interest

Compound Name: Fmoc-2-Methoxy-D-Phenylalanine

CAS No.: 170642-30-5

Cat. No.: B1510663 Get Quote

Executive Summary: The "Dual-Lock" Strategy
In peptide drug discovery, flexibility is often the enemy of potency and selectivity. Native

peptides suffer from rapid proteolysis and "promiscuous" binding due to their ability to adopt

multiple conformations.

This guide details the incorporation of 2-Methoxy-D-Phenylalanine (2-OMe-D-Phe). This

residue offers a "Dual-Lock" mechanism:

Backbone Constraint (Chirality): The D-configuration induces a reverse turn (typically Type II'

-turn) when inserted into an L-peptide sequence, breaking extended secondary structures.

Side-Chain Constraint (Sterics): The 2-Methoxy (ortho) group creates significant steric

hindrance with the peptide backbone, restricting rotation around the

torsion angle.

Target Audience: Medicinal chemists and structural biologists seeking to rigidify

pharmacophores for GPCR ligands (e.g., opioids, somatostatin) or protein-protein interaction

(PPI) inhibitors.

Mechanistic Insight: The Ortho-Effect
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To use 2-OMe-D-Phe effectively, one must understand the causality of its constraint. Unlike

standard Phenylalanine, where the benzyl side chain rotates freely (

), the ortho-methoxy group introduces a high energy barrier.

The Steric Clash
The oxygen atom of the methoxy group has a Van der Waals radius that creates a "forbidden

zone" for the backbone amide proton (

) and carbonyl oxygen (

).

Result: The side chain is forced into a specific rotameric well.

Bioactive Consequence: If the receptor pocket requires a specific orientation of the aromatic

ring (e.g., "edge-to-face" interaction), 2-OMe-D-Phe locks this bioactive conformation,

reducing the entropic penalty of binding.

Visualization: The Constraint Pathway
The following diagram illustrates the logical flow from chemical modification to biological

outcome.
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Figure 1: The "Dual-Lock" mechanism illustrating how 2-OMe-D-Phe translates chemical

structure into biological stability and potency.
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Protocol: Solid Phase Peptide Synthesis (SPPS)
Critical Warning: The steric bulk of the 2-methoxy group significantly reduces the reaction rate

of the coupling step. Standard HBTU/DIEA protocols will result in deletion sequences.

Materials Required[1][2][3][4][5][6][7][8][9]
Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g) – Preferred for difficult sequences due to

superior swelling.

Amino Acid: Fmoc-2-OMe-D-Phe-OH.

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate) or HOAt/DIC.

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

Solvent: DMF (Anhydrous).

Step-by-Step Synthesis Cycle (Manual/Microwave)
Resin Swelling:

Swell resin in DMF for 30 minutes. Crucial for accessibility.

Fmoc Deprotection:

Treat with 20% Piperidine/DMF (2 x 5 min).

Wash: DMF (5x), DCM (3x), DMF (3x).

Activation (The Critical Step):

Stoichiometry: 3-4 equivalents of AA relative to resin loading.

Premix Fmoc-2-OMe-D-Phe-OH (4 eq) + HATU (3.9 eq) + DIEA (8 eq) in minimal DMF.

Note: Activate for exactly 30 seconds before adding to resin to minimize racemization

(though D-amino acids are less prone, the activated ester is unstable).
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Coupling:

Method A (Room Temp): Shake for 2–4 hours. Perform a "Double Couple" (repeat step 3 &

4 with fresh reagents) if the sequence is aggregated.

Method B (Microwave - Recommended): Heat to 75°C for 10 minutes (25W).

Caution: Do not exceed 75°C for Cys/His containing peptides to avoid racemization.

Monitoring:

Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If

positive, repeat coupling.

Capping (Mandatory):

Treat with Acetic Anhydride/DIEA/DMF (10:5:85) for 5 minutes to terminate unreacted

chains.

Workflow Visualization
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Figure 2: Optimized SPPS cycle for sterically hindered amino acids like 2-OMe-D-Phe.
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Validation: Metabolic Stability Assay
Once synthesized, the peptide must be validated for metabolic stability, a primary advantage of

incorporating D-amino acids.

Experimental Setup
Enzyme:

-Chymotrypsin (cleaves C-terminal to Phe, Tyr, Trp).

Substrate:

Control: L-Phe containing peptide.

Test: 2-OMe-D-Phe containing peptide.

Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

Procedure
Dissolve peptide to 1 mM in buffer.

Add Chymotrypsin (Enzyme:Substrate ratio 1:100 w/w).

Incubate at 37°C.

Aliquot 50 µL at t = 0, 15, 30, 60, 120, and 240 mins.

Quench: Add 50 µL of 1% Formic Acid/Acetonitrile immediately to stop reaction.

Analysis: Inject onto RP-HPLC or LC-MS. Measure the Area Under Curve (AUC) of the

parent peak.

Expected Results (Data Structure)
The following table demonstrates the typical stability enhancement observed.
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Peptide Variant
Half-life (

)
% Remaining (4h) Interpretation

Native (L-Phe) 25 min < 5%
Rapid degradation by

Chymotrypsin.

D-Phe Analog > 240 min 85%
Chirality prevents

enzyme recognition.

2-OMe-D-Phe > 360 min 98%

Steric bulk + Chirality

renders peptide

virtually inert to

proteolysis.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Incomplete Coupling
Steric hindrance of the ortho-

methoxy group.

Switch to HATU or PyAOP.

Increase temperature to 50-

75°C (Microwave). Use

"Double Coupling".

Racemization
Over-activation or prolonged

base exposure.

Use OxymaPure/DIC (less

racemization prone than

HATU). Keep activation time <

1 min before adding to resin.

Solubility Issues
Aggregation of hydrophobic

residues.

Use ChemMatrix resin.[1] Add

chaotropic salts (0.1M LiCl) or

use Pseudoproline dipeptides

in the sequence.

Shifted Retention Time Lipophilicity change.

2-OMe-D-Phe is more

hydrophobic than Phe. Expect

a shift to higher %B

(Acetonitrile) on RP-HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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